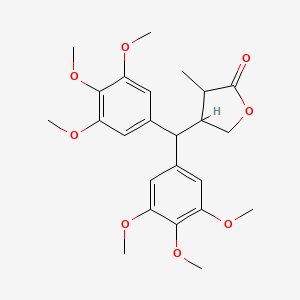
peperomin C
Overview
Description
Peperomin C is a naturally occurring secolignan compound found in plants of the genus Peperomia. Secolignans are a class of lignans, which are phenolic compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peperomin C can be synthesized through various chemical routes. One common method involves the extraction of the compound from the plant Peperomia blanda using dichloromethane as a solvent . The extracted compound is then purified using techniques such as liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) analysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Peperomia species. The plant material is dried, ground into powder, and subjected to solvent extraction. The crude extract is then purified to isolate this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Peperomin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Peperomin C serves as a valuable compound for studying secolignan chemistry and developing new synthetic methodologies.
Biology: It has shown significant biological activities, including antimicrobial and antioxidant properties.
Medicine: this compound is being investigated for its anticancer properties.
Industry: The compound’s antimicrobial properties make it a potential candidate for use in the development of new antimicrobial agents.
Mechanism of Action
Peperomin C exerts its effects through various molecular targets and pathways. It has been shown to interact with DNA methyltransferase 1 (DNMT1), leading to the demethylation and reactivation of tumor suppressor genes . This interaction promotes apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for cancer therapy.
Comparison with Similar Compounds
Peperomin C is part of a family of secolignans, which includes compounds like peperomin E and peperomin B. Compared to its analogs, this compound exhibits unique biological activities and higher potency in certain applications . Similar compounds include:
Peperomin E: Known for its anticancer properties and ability to induce apoptosis in leukemia stem cells.
Peperomin B: Exhibits antimicrobial and cytotoxic activities.
This compound stands out due to its specific interactions with molecular targets and its potential for therapeutic applications in cancer treatment.
Properties
IUPAC Name |
4-[bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-13-16(12-32-24(13)25)21(14-8-17(26-2)22(30-6)18(9-14)27-3)15-10-19(28-4)23(31-7)20(11-15)29-5/h8-11,13,16,21H,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYVHQGPYKVXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















